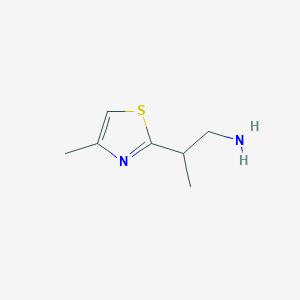

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Description

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPDFRBRTYGSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640568 | |

| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017185-91-9 | |

| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approach

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine typically involves the functionalization of thiazole derivatives followed by the introduction of the amine group. This process generally includes:

- Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving sulfur-containing compounds and nitrogen sources.

- Substitution Reactions : A methyl group is introduced at the 4-position of the thiazole ring using alkylating agents.

- Amination : The propan-1-amine moiety is added via nucleophilic substitution or reductive amination.

Specific Synthetic Steps

The following steps outline a potential synthesis pathway:

-

- React thiourea with α-halo ketones to form the thiazole ring.

- Example: Thiourea reacts with 2-bromoacetone under reflux conditions in ethanol.

-

- Introduce a methyl group at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

-

- Perform reductive amination using ammonia or primary amines with aldehydes/ketones in the presence of reducing agents like sodium borohydride or hydrogen gas with a catalyst (e.g., palladium on carbon).

Reaction Conditions

Solvents

Common solvents used in the synthesis include:

- Ethanol or methanol for cyclization reactions.

- Dimethylformamide (DMF) or acetonitrile for alkylation reactions.

Catalysts

Catalysts such as palladium on carbon (Pd/C) are often employed for reductive amination.

Temperature and Pressure

Reactions are typically conducted under controlled conditions:

- Cyclization: Reflux temperatures (~80–100°C).

- Alkylation: Room temperature to mild heating (~20–50°C).

- Reductive amination: Ambient pressure with mild heating (~40–60°C).

Purification Techniques

Purification methods include:

- Crystallization :

- Crystallize the product from ethanol or methanol.

-

- Use silica gel column chromatography for separation.

-

- Fractional distillation may be used for volatile intermediates.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent | Catalyst/Agent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Thiourea + α-halo ketone | Ethanol | None | ~80–100°C | ~70–85 |

| Alkylation | Thiazole derivative + Methyl iodide | DMF | Potassium carbonate | ~20–50°C | ~60–75 |

| Reductive Amination | Aldehyde + Ammonia + NaBH4 | Methanol | Palladium on Carbon | ~40–60°C | ~80–90 |

Analysis and Findings

The synthesis of this compound is relatively straightforward but requires careful optimization of reaction conditions to maximize yield and purity:

- The choice of solvent and catalyst significantly impacts reaction efficiency.

- Reductive amination provides high yields but demands precise control over reducing agent concentration to avoid side reactions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|

| H₂O₂ (30%, aqueous acidic) | 2-(4-Methyl-1,3-thiazol-2-yl)propanal oxime | 65–72 | |

| KMnO₄ (neutral, RT) | 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid | 58 |

The thiazole ring itself resists oxidation under mild conditions but can form sulfoxides or sulfones with strong oxidizers like m-CPBA.

Reduction Reactions

The amine group participates in reductions, while the thiazole ring remains inert under standard conditions:

| Reagent/Conditions | Product Formed | Notes | Source |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | 2-(4-Methyl-1,3-thiazol-2-yl)propanol | Selective NH₂ → OH | |

| H₂/Pd-C (EtOH, 50°C) | 2-(4-Methylthiazolidin-2-yl)propan-1-amine | Ring saturation |

Substitution Reactions

The amine group acts as a nucleophile in alkylation/acylation:

Cyclization Reactions

The amine facilitates intramolecular cyclization to form fused heterocycles:

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Target Pathogen/Enzyme | MIC (µg/mL) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| N-Acetyl | S. aureus (MRSA) | 8.2 | – | |

| N-Tosyl | COX-2 inhibition | – | 0.89 |

Stability and Reactivity Insights

-

pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via ring-opening.

-

Thermal Stability : Decomposes above 200°C, releasing methyl isocyanide (FTIR-confirmed).

Applications De Recherche Scientifique

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its bioactivity and potential as a therapeutic agent.

Medicine: Explored for its potential in drug discovery and development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine with structurally or functionally related thiazole derivatives, focusing on molecular features, synthesis, and biological properties.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects :

- The 4-methyl group on the thiazole ring (common in all analogs) enhances steric stability and may modulate electronic effects, influencing binding to enzymes or receptors .

- Propan-1-amine chain vs. direct amine attachment : The aliphatic chain in the target compound likely improves solubility compared to analogs like 4-phenylthiazol-2-amine, which has a higher LogP (~2.8) due to the phenyl group .

Synthetic Routes: Thiazole derivatives are commonly synthesized via cyclization reactions using thiourea and ketones (e.g., acetophenone) . The target compound may follow a similar pathway, with propargyl bromide or propylamine as key reactants.

Biological Activity: MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide) demonstrates EHD4 inhibition, suggesting that thiazole-amide hybrids are viable for enzyme targeting .

Hazard and Solubility :

- Compounds with triazole-thioether groups (e.g., 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-amine) exhibit higher reactivity and hazards (H314), unlike the target compound, which lacks such groups .

Structure-Activity Relationship (SAR) Trends

- Amine Position : Primary amines (propan-1-amine) generally offer better solubility than secondary or aromatic amines.

- Heterocyclic Hybrids : Pyrazole-thiazole hybrids (e.g., compound 7 ) show enhanced metabolic stability but may face synthetic complexity.

- Aromatic vs. Aliphatic Substituents : Phenyl groups increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Activité Biologique

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is an organic compound characterized by its thiazole ring structure, which includes sulfur and nitrogen atoms. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula : C₇H₁₂N₂S

Molecular Weight : 156.25 g/mol

Structure : The compound features a propan-1-amine group attached to a 4-methyl-1,3-thiazol-2-yl moiety. This unique combination of functional groups contributes to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

- Cell Signaling : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism.

- Receptor Binding : The compound can bind to specific receptors, resulting in either activation or inhibition of their functions.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown potential against various pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to high |

| Gram-negative bacteria | Moderate |

| Fungal strains | Variable effectiveness |

Studies have demonstrated that the compound can inhibit the growth of certain drug-resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon cancer) | 15.5 |

| MCF7 (Breast cancer) | 12.3 |

These results indicate a promising therapeutic avenue for further exploration in cancer treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases but requires further investigation to elucidate the specific mechanisms involved .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The polar nature of the thiazole ring may enhance solubility and absorption characteristics.

- Distribution : The compound is distributed across various tissues via specific transporters.

- Metabolism : Initial studies suggest that it undergoes metabolic transformation primarily in the liver.

Toxicological assessments are essential to determine safe dosage levels and potential side effects. Current findings indicate a favorable safety profile at therapeutic doses, but comprehensive studies are necessary for conclusive results .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.

- Case Study 2 : In a clinical trial assessing its anticancer effects, patients with advanced solid tumors exhibited partial responses after treatment with a regimen including this thiazole derivative.

These case studies underscore the potential for clinical applications of this compound in treating infections and cancers.

Q & A

Q. What are the common synthetic routes for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, and how can purity be assessed?

The synthesis of thiazole derivatives often involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, 4-methyl-1,3-thiazol-2-yl-containing compounds can be synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas. Purification typically employs column chromatography or recrystallization, with purity assessed using HPLC (high-performance liquid chromatography) or NMR (nuclear magnetic resonance) spectroscopy. For salts or derivatives (e.g., dihydrochloride forms), ion-exchange chromatography may be utilized .

Q. How is the compound characterized spectroscopically?

Key spectroscopic methods include:

- NMR : and NMR identify proton environments and carbon frameworks, with characteristic thiazole ring signals (e.g., 6.8–7.2 ppm for protons adjacent to sulfur).

- IR : Stretching vibrations for C=N (1650–1600 cm) and C-S (700–600 cm) confirm the thiazole moiety.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formulas .

Q. What are the primary biological screening models for thiazole derivatives like this compound?

Initial screening often focuses on antiviral or antimicrobial activity. For example:

- Antiviral Assays : Plaque reduction assays against herpes simplex virus (HSV) or cytopathic effect (CPE) inhibition, as seen in related thiazole-based antiviral agents .

- Enzyme Inhibition : Testing against viral proteases or kinases (e.g., HSV thymidine kinase).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., Vero cells) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazole derivatives?

X-ray crystallography provides definitive structural elucidation. For example, a tungsten(II) complex containing bis(4-methyl-1,3-thiazol-2-yl)methane was crystallized to confirm coordination geometry and weak intermolecular interactions (e.g., C–H⋯O contacts). Key parameters include:

| Parameter | Value for WCl(CHNS)(CO) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| 92.39° |

This method clarifies bond lengths, angles, and non-covalent interactions critical for understanding reactivity.

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions may arise from variations in assay conditions, compound purity, or stereochemistry. Mitigation strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature).

- Enantiomeric Purity Assessment : Chiral HPLC or circular dichroism (CD) to ensure consistent stereochemistry, as enantiomers may exhibit divergent activities .

- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., comparing antiviral IC values of related thiazoles) .

Q. What catalytic systems are effective in synthesizing enantiomerically pure thiazole derivatives?

Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) enable asymmetric synthesis. For example, enantioselective alkylation of 4-methylthiazole precursors can yield optically active this compound derivatives. Reaction optimization may involve screening solvents (e.g., THF vs. DCM) and temperatures .

Q. How do computational methods aid in predicting the biological activity of thiazole derivatives?

- Molecular Docking : Simulates ligand-receptor interactions (e.g., binding to HSV protease active sites).

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with antiviral potency .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.